2-Bromo-7-chloro-6-methoxybenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-chloro-6-methoxybenzo[d]thiazole is a chemical compound with the molecular formula C8H5BrClNOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Vorbereitungsmethoden
The synthesis of 2-Bromo-7-chloro-6-methoxybenzo[d]thiazole typically involves the bromination and chlorination of 6-methoxybenzothiazole. One common method includes the reaction of 2-chloro-6-methoxybenzothiazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield .
Analyse Chemischer Reaktionen
2-Bromo-7-chloro-6-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-chloro-6-methoxybenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-chloro-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-7-chloro-6-methoxybenzo[d]thiazole can be compared with other similar compounds, such as:
2-Chloro-6-methoxybenzothiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-2-chloro-6-methoxybenzothiazole: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
6-Bromo-2-methylbenzothiazole: Contains a methyl group instead of a methoxy group, which can influence its chemical behavior and applications.
Eigenschaften
Molekularformel |
C8H5BrClNOS |
---|---|
Molekulargewicht |
278.55 g/mol |
IUPAC-Name |
2-bromo-7-chloro-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrClNOS/c1-12-5-3-2-4-7(6(5)10)13-8(9)11-4/h2-3H,1H3 |
InChI-Schlüssel |
KYUOTBHNUYAKAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.